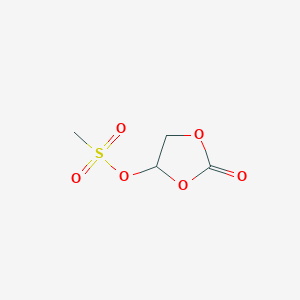

(2-Oxo-1,3-dioxolan-4-yl) methanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Oxo-1,3-dioxolan-4-yl) methanesulfonate” is a chemical compound with the molecular formula C4H6O6S . It has been recognized as a biologically safe promoiety .

Synthesis Analysis

Poly (glycidyl methacrylate) (PGMA) was converted to a poly (2-oxo-1,3-dioxolane-4-yl) methyl methacrylate (PDOMMA) by the polymer reaction with carbon dioxide using tetraoctylammonium chloride (TOAC) as a catalyst .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C4H6O6S/c1-11(6,7)10-3-2-8-4(5)9-3/h3H,2H2,1H3 .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 182.15 . More detailed physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Oxidation and Aromatization Reactions

- Methanesulfonic acid combined with sodium nitrite and wet SiO2 effectively oxidizes 1,4-dihydropyridines to pyridine derivatives under mild conditions, showcasing an efficient pathway for the aromatization of specific organic substrates (Niknam et al., 2006).

Radical-Induced Reactions

- Studies on methanesulfinic acid reveal its reaction with hydroxyl radicals, producing methanesulfonic acid among other products. This provides insights into the reactivity of methanesulfonic radicals in the presence and absence of dioxygen, offering a deeper understanding of sulfur-containing radical chemistry (Flyunt et al., 2001).

Methane Activation

- Direct methane functionalization to methanesulfonic acid using a cationic chain reaction has been demonstrated, offering a selective and efficient method for converting methane into a valuable chemical feedstock without by-products (Díaz-Urrutia & Ott, 2019).

Electrochemical and Redox Behavior

- The redox behavior of various metal mediators in methanesulfonic acid provides valuable insights for indirect oxidation of organic compounds, demonstrating the stability and efficiency of these mediators in facilitating oxidation reactions (Devadoss et al., 2003).

Methane Sulfinic Acid Formation

- Research on the OH-radical initiated oxidation of dimethyl sulfoxide to methane sulfinic acid underlines the potential for using this pathway in the synthesis of important sulfur-containing compounds (Arsene et al., 2002).

Supporting Electrolyte in Redox Batteries

- Methanesulfonic acid solution has been evaluated as a supporting electrolyte for redox flow batteries, indicating its potential in enhancing the efficiency and performance of energy storage devices (Tang & Zhou, 2012).

Eigenschaften

IUPAC Name |

(2-oxo-1,3-dioxolan-4-yl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6S/c1-11(6,7)10-3-2-8-4(5)9-3/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICWFTYESQRFIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1COC(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2665397.png)

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2665401.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2665404.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B2665408.png)

![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2665410.png)

![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide](/img/structure/B2665420.png)